molecular formula C6H16O18P4 B217590 1D-myo-inositol 1,3,4,6-tetrakisphosphate CAS No. 110298-84-5

1D-myo-inositol 1,3,4,6-tetrakisphosphate

Cat. No. B217590
CAS RN: 110298-84-5
M. Wt: 500.08 g/mol
InChI Key: ZAWIXNGTTZTBKV-IUHIMVDQSA-N
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Description

1D-myo-inositol 1,3,4,6-tetrakisphosphate (IP4) is a small molecule that plays a crucial role in various cellular processes. It is a member of the inositol phosphate family and is involved in signal transduction pathways in both plants and animals. IP4 is synthesized through a complex series of enzymatic reactions, and its biological functions are still being studied extensively.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Pathways : 1D-myo-inositol 1,3,4,6-tetrakisphosphate can be synthesized from myo-inositol 1,4,5-trisphosphate in rat brain homogenates. This synthesis is catalyzed by soluble kinase activities and is a part of a pathway leading to myo-inositol 1,3,4,5,6-pentakisphosphate (Stephens et al., 1988).

  • NMR Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy has been used to analyze 1D-myo-inositol 1,3,4,6-tetrakisphosphate and other phosphorylated myo-inositols, providing detailed chemical identification and characterization (Cerdán et al., 1986).

Biological Functions and Cellular Signaling

  • Second Messenger Roles : It is suggested that 1D-myo-inositol 1,3,4,6-tetrakisphosphate acts as a second messenger in cellular signaling pathways. This role is emphasized by its rapid formation following muscarinic receptor stimulation in rat cortical slices (Batty et al., 1985).

  • Regulation of Calcium Mobilization : 1D-myo-inositol 1,3,4,6-tetrakisphosphate is involved in the regulation of calcium mobilization in cells. This process is crucial for various cellular functions and signaling pathways (Mills et al., 1993).

Therapeutic Implications and Disease Research

  • Therapeutic Potential in Disease States : The regulation of plasma membrane Ca2+-activated chloride channels by 1D-myo-inositol 1,3,4,6-tetrakisphosphate may have implications for treating conditions like diabetic nephropathy and cystic fibrosis (Ismailov et al., 1996).

Molecular Synthesis and Derivatives

  • Synthesis of Analogues : The synthesis of myo-inositol 1,3,4,5-tetrakisphosphate analogues from deoxy myo-inositol precursors has been investigated. Such analogues can be used for in vivo evaluations and may provide insights into the functional roles of these molecules (Dubreuil et al., 1999).

properties

CAS RN

110298-84-5

Product Name

1D-myo-inositol 1,3,4,6-tetrakisphosphate

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4+,5-,6+

InChI Key

ZAWIXNGTTZTBKV-IUHIMVDQSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

synonyms

chiro-inositol 1,3,4,6-tetrakisphosphate
inositol-1,3,4,6-tetrakisphosphate
inositol-1,3,4,6-tetraphosphate
Ins-1,3,4,6-P4
myo-inositol 1,3,4,6-tetrakisphosphate
myo-inositol-1,3,4,6-tetrakisphosphate
myo-ITP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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